γ-谷氨酰谷氨酸

描述

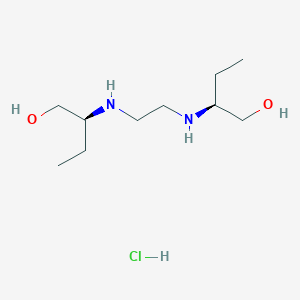

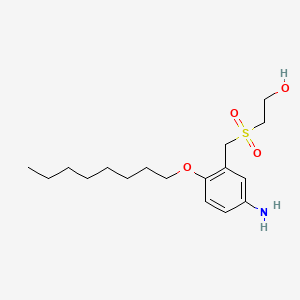

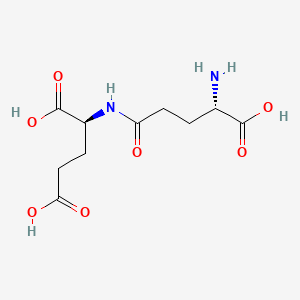

Gamma-Glutamylglutamic acid, also known as γ-glutamylglutamate or gamma-L-glu-L-glu, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamylglutamic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamylglutamic acid has been detected in multiple biofluids, such as feces and blood. Gamma-Glutamylglutamic acid can be biosynthesized from L-glutamic acid.

Gamma-Glu-Glu is a dipeptide obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of another glutamic acid. It has a role as a human metabolite. It derives from a L-glutamic acid. It is a conjugate acid of a gamma-Glu-Glu(2-).

科学研究应用

细菌代谢中的作用

γ-谷氨酰谷氨酸在细菌中γ-谷氨酰化合物的代谢中起着至关重要的作用 . 已经阐明了γ-谷氨酰转肽酶的酶学特征,该酶对于这些化合物的代谢至关重要 .

有用γ-谷氨酰化合物的生产

细菌γ-谷氨酰转肽酶的转肽作用可用于有效地酶促生产有用的γ-谷氨酰化合物 . 这些包括帕金森病的先导药物、茶氨酸和鲜味化合物 .

谷胱甘肽代谢

γ-谷氨酰谷氨酸参与谷胱甘肽代谢 . 谷胱甘肽是细胞中最丰富的抗氧化分子,参与一系列重要的细胞功能 .

解毒过程

γ-谷氨酰谷氨酸在解毒过程中起着至关重要的作用 . 它参与过氧化物的还原解毒,过氧化物被氧化成GSSG .

炎症过程

γ-谷氨酰谷氨酸参与炎症过程 . 它在抗氧化防御、解毒和炎症过程中起着至关重要的作用 .

生物技术应用

γ-谷氨酰谷氨酸的生化特性可以以不同的方式利用,以满足医药和生物技术方面的需求,例如切割GSH的非典型肽键,并将γ-谷氨酰基转移到一些受体上以生产γ-谷氨酰化合物 .

作用机制

Target of Action

Gamma-Glutamylglutamate primarily targets Gamma-glutamyl transferases (GGT) . These are highly conserved enzymes that occur from bacteria to humans . They play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . Additionally, it has been observed that Gamma-Glutamylglutamate elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors .

Mode of Action

Gamma-Glutamylglutamate interacts with its targets by being a substrate for GGT . GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the released gamma-glutamyl group to water or to some amino acids and peptides . This results in the formation of gamma-glutamyl amino acids, which are then transported into the cell . In the case of NMDA receptors, Gamma-Glutamylglutamate partially activates these receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

Gamma-Glutamylglutamate is involved in the gamma-glutamyl cycle , a pathway for the synthesis and degradation of glutathione as well as drug and xenobiotic detoxification . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Pharmacokinetics

It is known that ggt, the primary target of gamma-glutamylglutamate, is a glycoprotein integrated in the plasma membrane with its active site on the outside . This suggests that Gamma-Glutamylglutamate may need to be transported across the cell membrane to interact with its target.

Result of Action

The action of Gamma-Glutamylglutamate results in the removal of terminal gamma-glutamyl residue from peptides and amides . This plays a critical role in the homeostasis of glutathione and in the detoxification of xenobiotics in mammals . It also elicits excitatory effects on neurons by activating NMDA receptors .

Action Environment

The action of Gamma-Glutamylglutamate can be influenced by environmental factors such as the presence of other molecules and the state of the cell. For instance, the action of Gamma-Glutamylglutamate on NMDA receptors is dependent on the integrity of synaptic transmission . Moreover, the concentration of Gamma-Glutamylglutamate can be directly linked to GSH metabolism, as it can be a by-product of glutathione breakdown after gamma-glutamyl transferase action .

生化分析

Biochemical Properties

Gamma-Glutamylglutamate is involved in the gamma-glutamyl cycle, a crucial pathway for maintaining cellular redox homeostasis. This compound interacts with several enzymes, including gamma-glutamyl transpeptidase (GGT), which catalyzes the transfer of the gamma-glutamyl group from gamma-Glutamylglutamate to other amino acids or peptides . This interaction is vital for the synthesis and degradation of glutathione, as well as the detoxification of xenobiotics . Additionally, gamma-Glutamylglutamate is involved in the regulation of cellular levels of glutathione, thereby playing a critical role in antioxidant defense and detoxification processes .

Cellular Effects

Gamma-Glutamylglutamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the gamma-glutamyl cycle, gamma-Glutamylglutamate helps regulate the levels of glutathione, which is essential for protecting cells against oxidative stress . Elevated levels of gamma-Glutamylglutamate have been associated with increased cellular resistance to oxidative damage and improved detoxification capabilities . Furthermore, gamma-Glutamylglutamate has been implicated in modulating cell proliferation, apoptosis, and inflammation .

Molecular Mechanism

At the molecular level, gamma-Glutamylglutamate exerts its effects through interactions with various biomolecules. The primary mechanism involves the transfer of the gamma-glutamyl group by gamma-glutamyl transpeptidase, which facilitates the synthesis and degradation of glutathione . This process is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . Additionally, gamma-Glutamylglutamate can influence gene expression by modulating redox-sensitive transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-Glutamylglutamate can vary over time. Studies have shown that gamma-Glutamylglutamate is relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Over time, gamma-Glutamylglutamate may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term exposure to gamma-Glutamylglutamate has been associated with sustained improvements in cellular antioxidant capacity and detoxification processes .

Dosage Effects in Animal Models

The effects of gamma-Glutamylglutamate in animal models can vary depending on the dosage administered. At low doses, gamma-Glutamylglutamate has been shown to enhance cellular antioxidant defenses and improve detoxification capabilities . At high doses, gamma-Glutamylglutamate may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of gamma-Glutamylglutamate are maximized at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

Gamma-Glutamylglutamate is involved in several metabolic pathways, primarily the gamma-glutamyl cycle. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, which are essential for the synthesis and degradation of glutathione . By participating in these pathways, gamma-Glutamylglutamate helps regulate the levels of glutathione and other metabolites, thereby influencing cellular redox balance and detoxification processes .

Transport and Distribution

Within cells and tissues, gamma-Glutamylglutamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Gamma-Glutamylglutamate can accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of gamma-Glutamylglutamate within cells is influenced by factors such as cellular redox status and the availability of transporters .

Subcellular Localization

Gamma-Glutamylglutamate is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization, as well as post-translational modifications that direct it to specific compartments . For example, gamma-Glutamylglutamate may be targeted to the mitochondria, where it plays a role in maintaining mitochondrial redox balance and protecting against oxidative damage .

属性

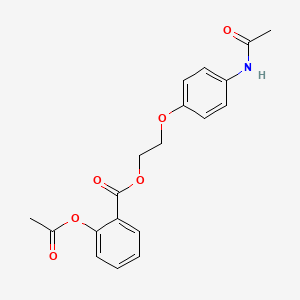

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDWQKWSLFFFR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912237 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1116-22-9 | |

| Record name | L-γ-Glutamyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-γ-L-glutamyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。